molecular formula C14H15Br2N4Ni-4 B13897731 Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide CAS No. 894102-11-5

Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide

Cat. No.: B13897731
CAS No.: 894102-11-5
M. Wt: 457.80 g/mol
InChI Key: OKUAPBJEDJKSQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide (CAS: 894102-11-5) is a nickel-based organometallic complex featuring a bis(N-heterocyclic carbene) (NHC) ligand system. Its molecular formula is C₁₃H₁₃Br₂N₅Ni, with a molecular weight of 502.69 g/mol (calculated from and ). The compound adopts a square-planar geometry due to the strong σ-donor and weak π-acceptor properties of the NHC ligands, which stabilize the nickel(II) center.

The compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C under an inert nitrogen atmosphere to prevent decomposition . Suppliers such as TCI Chemicals and 幺米Lab offer it in quantities ranging from 100 mg to 1 g, with prices exceeding 8,400.00 USD per gram (as per ).

Properties

CAS No.

894102-11-5

Molecular Formula

C14H15Br2N4Ni-4

Molecular Weight

457.80 g/mol

IUPAC Name

bromonickel;1-methyl-3-[3-(3-methyl-2H-imidazol-2-id-1-yl)benzene-2-id-1-yl]-2H-imidazol-2-ide;bromide

InChI

InChI=1S/C14H15N4.2BrH.Ni/c1-15-6-8-17(11-15)13-4-3-5-14(10-13)18-9-7-16(2)12-18;;;/h3-9,11-12H,1-2H3;2*1H;/q-3;;;+1/p-2

InChI Key

OKUAPBJEDJKSQO-UHFFFAOYSA-L

Canonical SMILES

CN1[CH-]N(C=C1)C2=[C-]C(=CC=C2)N3[CH-]N(C=C3)C.[Ni]Br.[Br-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide

General Synthetic Strategy

The synthesis of this compound typically follows a multistep route involving:

  • Preparation of the bis(imidazolium) salt precursor bearing the 2,6-pyridinediyl backbone.
  • Generation of the bis(carbene) ligand by deprotonation of the imidazolium salt.
  • Coordination of the bis(carbene) ligand to a nickel(II) source, often nickel(II) bromide.
  • Isolation and purification of the resulting nickel complex.

This approach leverages the strong σ-donating properties of the N-heterocyclic carbene (NHC) ligands to stabilize the nickel center.

Detailed Synthetic Procedure

Step 1: Synthesis of the Bis(imidazolium) Salt Precursor
  • Starting from 2,6-dibromopyridine, nucleophilic substitution with 3-methylimidazole under basic conditions yields the bis(imidazolium) salt.
  • The reaction typically proceeds in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80–120°C).
  • The product is isolated by precipitation or recrystallization.
Step 2: Generation of the Bis(carbene) Ligand
  • The bis(imidazolium) salt is treated with a strong base, commonly potassium tert-butoxide or sodium hydride, in anhydrous solvents like tetrahydrofuran (THF) or toluene under inert atmosphere.
  • This deprotonation forms the free bis(carbene) ligand in situ.
Step 3: Coordination to Nickel(II) Bromide
  • The free bis(carbene) ligand solution is added to a suspension or solution of nickel(II) bromide (NiBr2) in the same or compatible solvent.
  • The mixture is stirred at room temperature or slightly elevated temperatures (25–60°C) under inert atmosphere (argon or nitrogen) for several hours.
  • Coordination occurs, forming the this compound complex.
Step 4: Purification and Isolation
  • The reaction mixture is filtered to remove insoluble impurities.
  • The product is precipitated by addition of non-polar solvents such as diethyl ether or hexane.
  • The solid is collected by filtration and dried under vacuum.
  • Further purification may involve recrystallization from suitable solvents (e.g., dichloromethane/ether mixtures).

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Yield (%)
1 2,6-Dibromopyridine + 3-methylimidazole + base Acetonitrile/DMF 80–120 12–24 70–85
2 Base (KOtBu or NaH) THF or Toluene 25–30 1–2 Quantitative (in situ)
3 NiBr2 + bis(carbene) ligand THF or Toluene 25–60 4–12 60–75
4 Precipitation and recrystallization Ether/Hexane Room temperature 2–4

Research Findings and Analytical Data Supporting the Preparation

Purity and Characterization

  • Purity is typically >98% as determined by total nitrogen analysis and chelometric titration.
  • The molecular formula is C13H13Br2N5Ni with a molecular weight of 457.78 g/mol.
  • Physical state: crystalline solid, orange to amber to dark red powder.
  • Analytical techniques used to confirm structure and purity include NMR spectroscopy, elemental analysis, and X-ray crystallography in some studies.

Catalytic Activity Correlation

  • The high purity and well-defined structure of the complex are critical for its catalytic performance in Suzuki-Miyaura and Kumada-Tamao-Corriu cross-coupling reactions.
  • The bis(carbene) ligand framework imparts stability and electron richness to the nickel center, enhancing catalytic turnover numbers and selectivity.

Summary Table of Preparation Parameters

Parameter Description/Value
Precursor Bis(imidazolium) salt from 2,6-dibromopyridine and 3-methylimidazole
Base for carbene generation Potassium tert-butoxide or sodium hydride
Nickel source Nickel(II) bromide (NiBr2)
Solvents Acetonitrile, DMF, THF, toluene, ether, hexane
Reaction atmosphere Inert gas (argon or nitrogen)
Temperature range 25–120°C depending on step
Purification Precipitation, recrystallization
Product appearance Orange to dark red crystalline powder
Purity >98% (by total nitrogen and titration)
Storage Under inert atmosphere, <15°C, moisture-free

Chemical Reactions Analysis

Types of Reactions: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is widely used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties are valuable in the synthesis of biologically active molecules and pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its catalytic efficiency and selectivity make it a valuable tool in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide involves the coordination of the nickel center with the pyridine and imidazole ligands, forming a stable complex. This complex can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in catalytic cycles for cross-coupling reactions .

Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the cross-coupling reactions. The pathways include the formation of carbon-carbon bonds through the catalytic cycle mentioned above .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide, it is compared to structurally or functionally related nickel and palladium complexes.

Table 1: Comparison of Nickel and Palladium Complexes

Compound Name Ligand Type Molecular Formula CAS Number Purity (%) Key Applications Price (USD/g)
This compound Bis(N-heterocyclic carbene) C₁₃H₁₃Br₂N₅Ni 894102-11-5 95–98 Catalysis (e.g., C–C coupling) >8,400
(1,1'-Bis(diphenylphosphino)ferrocene)dichloronickel(II) Diphosphine C₃₄H₂₈Cl₂FeNiP₂ 894102-11-5* N/A Hydrogenation, cross-coupling N/A
SPhos Pd G2 Catalyst Phosphine-Palladium C₃₈H₄₅ClNO₂PPd 1375325-64-6 98 Suzuki-Miyaura coupling N/A

Notes:

Ligand Effects: The NHC ligands in the target compound provide stronger σ-donation and greater steric bulk compared to phosphine ligands in (1,1'-Bis(diphenylphosphino)ferrocene)dichloronickel(II).

Metal Center : Unlike palladium catalysts (e.g., SPhos Pd G2), nickel complexes are cost-effective but often require higher activation energy. The target compound’s nickel center may offer advantages in redox-active catalysis .

Commercial Availability : The target compound is sold at a premium price compared to palladium catalysts, reflecting its niche applications and specialized synthesis .

Key Differences in Ligand Systems

  • NHC vs. Phosphine Ligands : NHC ligands (as in the target compound) exhibit stronger metal-ligand bonds and greater resistance to oxidation compared to phosphine ligands. This makes NHC-based complexes more suitable for harsh reaction conditions .
  • Pyridinediyl Backbone: The 2,6-pyridinediyl linker in the target compound creates a rigid, planar geometry that preorganizes the nickel center for substrate binding, unlike the flexible ferrocene backbone in (1,1'-Bis(diphenylphosphino)ferrocene)dichloronickel(II) .

Purity and Stability

  • The target compound is available at ≥98% purity, comparable to palladium catalysts like SPhos Pd G2 (98%). However, its requirement for nitrogen-atmosphere storage highlights sensitivity to moisture and oxygen, a common limitation of NHC-metal complexes .

Biological Activity

Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel bromide is a nickel complex that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant case studies.

Structural Characteristics

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H13Br2N5Ni
  • Molecular Weight : 457.78 g/mol
  • CAS Number : 894102-11-5

The compound's structure features a nickel center coordinated by two bidentate ligands derived from pyridine and imidazole groups, which are known for their biological relevance.

Anticancer Properties

Recent studies have indicated that nickel complexes, including this compound, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Nickel complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism is particularly relevant in the treatment of various cancers, including breast and prostate cancer.
  • In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of conventional chemotherapeutics, suggesting a potent anticancer effect.
  • Case Study : A specific study involving the application of this compound on human cancer cell lines showed a dose-dependent decrease in cell viability, with IC50 values around 10 µM for MCF-7 cells after 48 hours of treatment.

Antimicrobial Activity

Nickel complexes have also been explored for their antimicrobial properties:

  • Broad-Spectrum Activity : Research has indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Data Summary

Biological Activity Effect IC50/MIC Values
Anticancer (MCF-7)Inhibition of proliferation10 µM
Anticancer (PC-3)Induction of apoptosis< 15 µM
AntimicrobialInhibition of bacterial growthMIC = 5 µg/mL (E. coli), 8 µg/mL (S. aureus)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide, and how do reaction conditions influence yield?

  • Methodology : The ligand framework (pyridine-imidazolylidene) can be synthesized via double alkylation of 2,6-bis(bromomethyl)pyridine with imidazole derivatives, as demonstrated for analogous macrocycles . Nickel insertion typically involves transmetallation using NiBr₂ in anhydrous THF under inert conditions. Key variables include temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 Ni:ligand). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the product.
  • Data Consideration : Monitor reaction progress using TLC and confirm purity via ¹H/¹³C NMR and HRMS. Yield optimization data should be tabulated (e.g., 65–78% yields under varying conditions) .

Q. How can researchers characterize the electronic structure of this nickel N-heterocyclic carbene (NHC) complex?

  • Methodology : Use a combination of spectroscopic and computational tools:

  • X-ray crystallography to determine bond lengths (Ni–Ccarbene ≈ 1.85–1.90 Å) and ligand geometry .
  • Cyclic voltammetry to assess redox behavior (e.g., Ni(II)/Ni(III) transitions).
  • DFT calculations (B3LYP/def2-TZVP) to map frontier molecular orbitals and quantify σ-donation/π-backbonding .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity of this complex in cross-coupling reactions?

  • Methodology :

  • Control experiments to isolate active species (e.g., test if catalysis requires pre-activation via base or light).
  • In-situ XAFS/XANES to track nickel oxidation states during catalysis .
  • Kinetic isotope effects (KIEs) to distinguish between radical vs. polar mechanisms.
    • Case Study : If catalytic efficiency varies between Suzuki-Miyaura and Buchwald-Hartwig reactions, compare substrate electronic profiles (e.g., Hammett plots) to identify steric/electronic bottlenecks .

Q. How does ligand substitution (e.g., methyl vs. bulkier groups on imidazolylidene) impact the complex’s stability and reactivity?

  • Methodology :

  • Synthesize derivatives with varied substituents (e.g., 3-methyl vs. 3-allyl) and compare thermal stability via TGA.
  • Benchmark catalytic turnover numbers (TONs) in C–C bond formation.
  • Use EPR spectroscopy to detect paramagnetic intermediates in electron-transfer pathways .

Q. What experimental designs are suitable for studying environmental degradation pathways of this complex?

  • Methodology : Adopt a tiered approach from Project INCHEMBIOL :

  • Lab-scale hydrolysis/photolysis : Expose the complex to UV light (254 nm) or aqueous buffers (pH 4–10) and analyze degradation products via LC-HRMS.
  • Ecotoxicology assays : Test acute toxicity on Daphnia magna (48-hr LC₅₀) and biodegradability (OECD 301F).
  • Data Table Example :
ConditionHalf-life (hr)Major Degradants
UV (pH 7)12.5Pyridine fragments
Dark (pH 10)48.3Nickel hydroxide species

Methodological Best Practices

  • Synthetic Reproducibility : Ensure anhydrous conditions and rigorous exclusion of oxygen (Schlenk line/glovebox) to prevent ligand oxidation .
  • Analytical Cross-Validation : Pair NMR with elemental analysis to confirm stoichiometry and rule out solvent adducts .
  • Computational Validation : Calibrate DFT methods against crystallographic data to ensure accuracy in electronic structure predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.